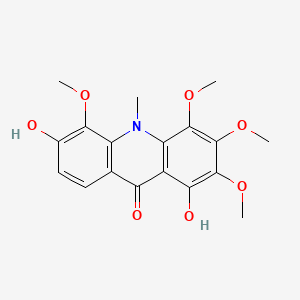
Glyfoline
Übersicht
Beschreibung
Glyfoline is an antineoplastic 9-acridone alkaloid isolated from the plant Glycosmis citrifolia. This natural product has demonstrated potent antitumor activity in various studies, particularly in mice bearing murine and human solid tumors. This compound has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells by targeting mitochondria and releasing cytochrome c .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glyfoline involves the extraction of the compound from Glycosmis citrifolia. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general process involves the isolation of the alkaloid from the plant material using solvent extraction and chromatographic techniques.
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. The scalability of these methods would depend on the availability of the plant material and the efficiency of the extraction process.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glyfoline unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren, was möglicherweise seine biologische Aktivität verändert.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was zur Bildung von Derivaten mit unterschiedlichen Eigenschaften führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte oder Ketonderivate liefern, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Glyfoline hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird wegen seiner einzigartigen chemischen Eigenschaften und seines Potenzials als Vorläufer für die Synthese anderer bioaktiver Verbindungen untersucht.
Biologie: Die Fähigkeit von this compound, mitotische Arretierung und Apoptose zu induzieren, macht es zu einem wertvollen Werkzeug für die Untersuchung der Zellzyklusregulation und der Apoptosemechanismen.
Medizin: Die Antitumoraktivität von this compound wurde umfassend erforscht, wobei Studien sein Potenzial als Therapeutikum zur Behandlung verschiedener Krebsarten zeigen
Industrie: Die Bioaktivität von this compound könnte Anwendungen bei der Entwicklung neuer Pharmazeutika und Agrochemikalien haben.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Funktion von mitotischen Spindeln verändert, was zu mitotischer Arretierung und Apoptose in Krebszellen führt. Es induziert Spindelanomalien, Chromosomenfehlsegregation und asymmetrische Zellteilung. This compound hemmt oder stabilisiert die Tubulinpolymerisation in vivo nicht, induziert aber signifikant die Aktivierung von Caspase-9 und die Spaltung von Poly(ADP-Ribose)polymerase, was zu Apoptose führt .
Ähnliche Verbindungen:
Acridin: Wie this compound ist Acridin für seine Antitumoraktivität und seine Fähigkeit, sich in DNA zu interkalieren, bekannt.
Acridon: Acridonderivate weisen strukturelle Ähnlichkeiten mit this compound auf und zeigen eine Reihe von bioaktiven Eigenschaften, darunter Antikrebseigenschaften.
Einzigartigkeit von this compound: Die einzigartige Fähigkeit von this compound, mitotische Arretierung und Apoptose durch Spindelanomalien zu induzieren, und seine spezifische Zielsetzung von Mitochondrien unterscheiden es von anderen ähnlichen Verbindungen. Seine potente Antitumoraktivität und die Fähigkeit, den Zellzyklus in der G2/M-Phase zu arretieren, machen es zu einer wertvollen Verbindung für die Krebsforschung und potenzielle therapeutische Anwendungen .
Wirkmechanismus
Glyfoline exerts its effects by altering the function of mitotic spindles, leading to mitotic arrest and apoptosis in cancer cells. It induces spindle abnormalities, chromosome mis-segregation, and asymmetric cell division. This compound does not inhibit or stabilize tubulin polymerization in vivo but significantly induces caspase-9 activation and poly(ADP-ribose) polymerase cleavage, leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Acridine: Like Glyfoline, acridine is known for its antitumor activity and ability to intercalate within DNA.
Acridone: Acridone derivatives share structural similarities with this compound and exhibit a range of bioactivities, including anticancer properties.
Uniqueness of this compound: this compound’s unique ability to induce mitotic arrest and apoptosis through spindle abnormalities and its specific targeting of mitochondria distinguish it from other similar compounds. Its potent antitumor activity and the ability to arrest the cell cycle at the G2/M phase make it a valuable compound for cancer research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1,6-dihydroxy-2,3,4,5-tetramethoxy-10-methylacridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7/c1-19-11-8(6-7-9(20)15(11)23-2)13(21)10-12(19)16(24-3)18(26-5)17(25-4)14(10)22/h6-7,20,22H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSANOPPEBGTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1C(=C(C(=C3O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231706 | |
| Record name | Glyfoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82354-35-6 | |
| Record name | Glyfoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082354356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyfoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



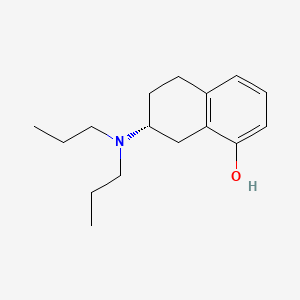
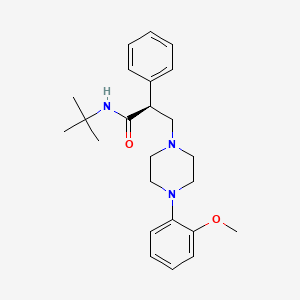
![1-[(2S,3S)-2,3-dimethylaziridin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol](/img/structure/B1232971.png)

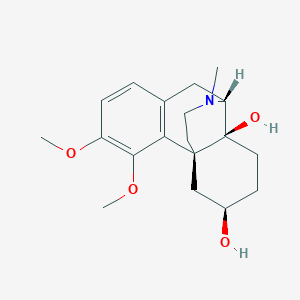
![Dimethyl 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzylmalonate](/img/structure/B1232977.png)

![(S)-2-((E)-(S)-1-{(S)-1-Carboxy-2-[4-(3-methyl-but-2-enyloxy)-phenyl]-ethylcarbamoyl}-10-oxo-heptadec-2-enyl)-2-hydroxy-succinic acid](/img/structure/B1232982.png)
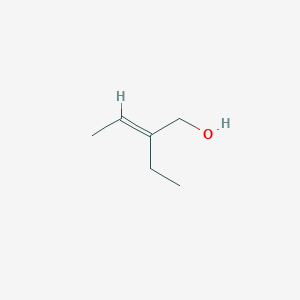
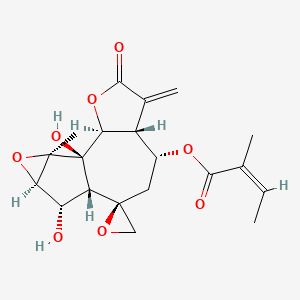

![Methyl 8-[3,5-epidioxy-2-(3-hydroperoxy-1-pentenyl)-cyclopentyl]-octanoate](/img/structure/B1232987.png)
![3-[[2-(2-furanylmethyl)-3-oxo-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1232991.png)
